

An In-depth Technical Guide to 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Cat. No.: B141224

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical structure, reactivity, synthesis, and applications of **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate**, a key intermediate and research tool in medicinal chemistry and chemical biology.

Core Chemical Properties and Structure

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (CAS No: 24085-07-2) is a polyfunctional aromatic compound.^[1] Its structure is characterized by a central benzene ring substituted with two acetoxy groups and a reactive bromoacetyl moiety.^[1] This combination of functional groups makes it a versatile building block in organic synthesis and a potent tool for biochemical investigation.^[1]

The molecular formula is $C_{13}H_{13}BrO_5$, with a molecular weight of approximately 329.14 g/mol .^{[1][2][3]} The presence of the acetoxy groups enhances its solubility in common organic solvents, which is advantageous for various reaction setups.^[1]

Table 1: Physicochemical and Identification Properties

Property	Value	Source(s)
CAS Number	24085-07-2	[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₁₃ BrO ₅	[1][2][3][4][5]
Molecular Weight	329.14 g/mol	[1][3][5]
IUPAC Name	[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate	[4]
Purity	Typically ≥95%	[2][5][6]
InChI Key	QVJPOKCPMZBJOX-UHFFFAOYSA-N	[1][2]
Appearance	Solid (details not widely specified)	[4]

| Storage | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1][5] | |

Reactivity Profile

The reactivity of **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate** is dominated by its three primary functional groups: the bromoacetyl group and the two ester (acetoxy) groups.

Bromoacetyl Group: Electrophilic Reactivity

The bromoacetyl moiety is a powerful electrophile and alkylating agent.[1] The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack, with bromide acting as a good leaving group. This functionality drives the primary use of the compound in bioconjugation and as an enzyme inhibitor.[1]

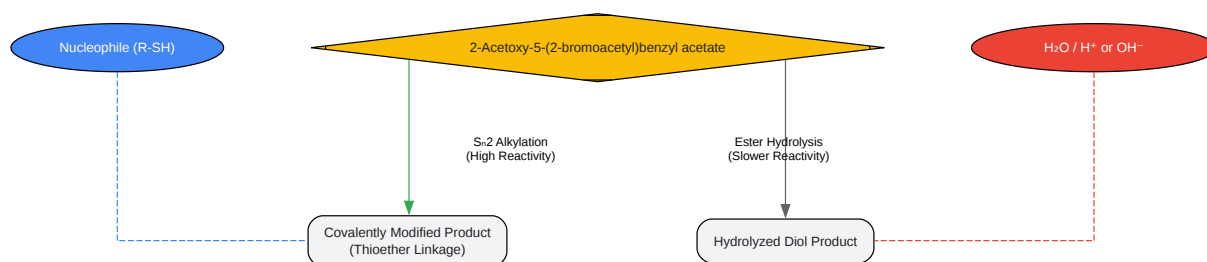
- **Reaction with Thiols:** The bromoacetyl group reacts with high chemoselectivity towards soft nucleophiles, particularly thiols (e.g., cysteine residues in proteins).[1][7] This reaction proceeds via an S_N2 mechanism to form a stable thioether bond.[8] The reactivity is pH-dependent; the reaction with thiols is significantly faster at higher pH values (e.g., pH 9.0)

compared to neutral or acidic conditions.[7] This differential reactivity allows for controlled, sequential reactions in complex systems.[7]

- **Reaction with Other Nucleophiles:** While highly reactive with thiols, the bromoacetyl group shows less reactivity towards other biological nucleophiles like primary amines (e.g., lysine) or imidazoles (e.g., histidine) under physiological conditions, though reactions can occur.[7]

Acetoxy Groups: Ester Reactivity

The two acetoxy groups are esters and are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol. This reaction is typically slower and requires more forcing conditions than the reactions involving the bromoacetyl group.



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Caption: Key reactivity pathways for the title compound.

Synthesis and Experimental Protocols

General Synthetic Route

The synthesis of **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate** can be achieved through a multi-step process. A common strategy involves the acetylation of a suitable phenolic precursor, followed by a Friedel-Crafts acylation to introduce the bromoacetyl group.[1]



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Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

The following is a generalized protocol based on standard organic synthesis methodologies for acetylation and Friedel-Crafts reactions.[1]

- Step 1: Acetylation of Phenolic Precursor
 - Dissolve the phenolic precursor (e.g., 5-hydroxybenzyl acetate) in a suitable anhydrous solvent.
 - Add acetic anhydride under anhydrous conditions. A catalyst may be used.
 - Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
 - Work up the reaction by quenching with water/ice, followed by extraction with an organic solvent.
 - Dry the organic layer, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.
- Step 2: Friedel-Crafts Bromoacetylation
 - Dissolve the intermediate from Step 1 in an appropriate anhydrous solvent (e.g., dichloromethane).
 - Cool the reaction mixture to 0–5°C in an ice bath to control the reactivity of the bromoacetyl group.[1]
 - Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

- Add bromoacetyl bromide dropwise while maintaining the low temperature.
- Stir the reaction at low temperature until completion (monitored by TLC).
- Carefully quench the reaction with cold water or dilute acid.
- Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO_4), and concentrate in vacuo.
- Purify the crude product, typically by recrystallization or column chromatography, to yield pure **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate**.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in several scientific domains.

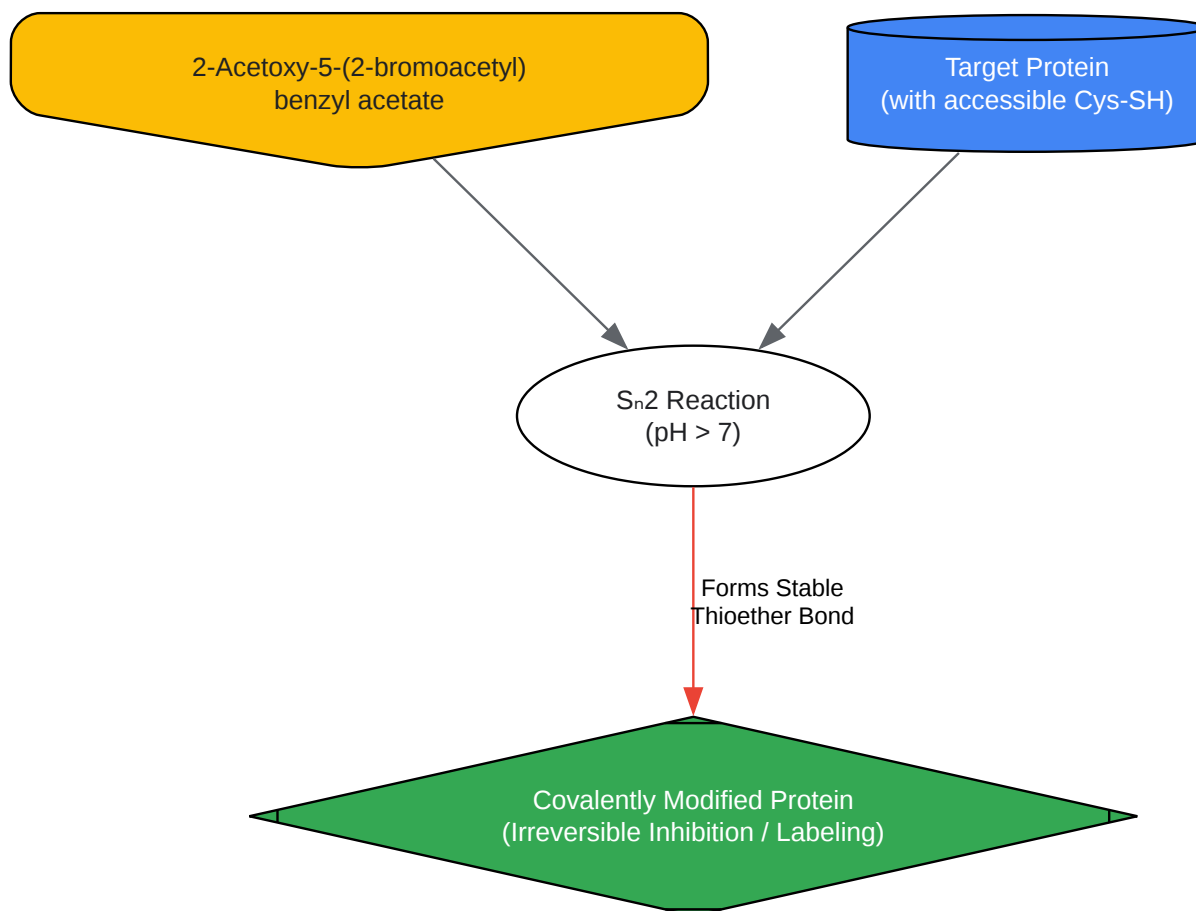
Intermediate in Organic Synthesis

It serves as a key building block for constructing more complex molecules.^[1] A notable application is its use as an intermediate in the multi-step synthesis of Levalbuterol, a β_2 -adrenergic receptor agonist used to treat asthma.^[1]

Covalent Modification of Proteins and Peptides

The bromoacetyl group's high affinity for thiol groups makes the compound an excellent reagent for selectively labeling cysteine residues in proteins and peptides.^{[1][7]} This is crucial for:

- **Enzyme Inhibition:** Covalently binding to a cysteine residue in the active site of an enzyme can lead to irreversible inhibition, which is a powerful method for studying enzyme function and for drug development.^[1]
- **Bioconjugation:** Attaching this molecule to a protein allows for the subsequent introduction of other functionalities or for creating defined peptide-based constructs, such as synthetic vaccines.^[7]



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Caption: Mechanism of covalent protein modification.

Experimental Protocol: Covalent Labeling of a Thiol-Containing Peptide

This protocol provides a methodology for using **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate** to label a peptide containing a cysteine residue.

- Materials and Reagents:
 - Thiol-containing peptide of interest.
 - **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate.**

- Reaction Buffer: Phosphate-buffered saline (PBS) or similar, adjusted to pH 7.5-8.5.
- Quenching Reagent: A small molecule thiol like 2-mercaptoethanol or dithiothreitol (DTT).
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare a stock solution of the labeling reagent.
- Analytical equipment: HPLC, Mass Spectrometry (MS).
- Preparation of Solutions:
 - Prepare a stock solution of the peptide in the Reaction Buffer at a known concentration (e.g., 1 mM).
 - Prepare a fresh stock solution of **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate** in DMF or DMSO at a higher concentration (e.g., 10-20 mM).
- Labeling Reaction:
 - In a microcentrifuge tube, add the peptide solution.
 - Add a 5- to 10-fold molar excess of the **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate** stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid peptide denaturation.
 - Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to protect light-sensitive reagents.
- Quenching the Reaction:
 - Add a 50- to 100-fold molar excess of the quenching reagent (e.g., DTT) over the initial amount of the labeling reagent to consume any unreacted **2-Acetoxy-5-(2-bromoacetyl)benzyl acetate**.
 - Incubate for an additional 15-30 minutes.
- Analysis and Purification:

- Analyze the reaction mixture using reverse-phase HPLC to separate the labeled peptide from the unlabeled peptide and other reaction components.
- Confirm the identity and successful labeling of the peptide by Mass Spectrometry. The mass of the labeled peptide should increase by the mass of the reagent minus HBr ($C_{13}H_{12}O_5$), which is 248.06 g/mol .
- If necessary, purify the labeled peptide using preparative HPLC.

Safety and Handling

- Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][4] It may also cause respiratory irritation.[1]
- Precautions: Handle with care in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
- Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[1][5] For long-term stability, storage in a freezer at -20°C is recommended.[1][5]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141224#structure-and-reactivity-of-2-acetoxy-5-2-bromoacetyl-benzyl-acetate]

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